REACTION_CXSMILES
|
[Mg].I[CH3:3].II.[CH3:6][O:7][C:8]1[CH:9]=[C:10]([CH:21]=[CH:22][CH:23]=1)[C:11]([C:13]1[CH:18]=[CH:17][CH:16]=[C:15]([O:19][CH3:20])[CH:14]=1)=[O:12]>CCOCC>[CH3:20][O:19][C:15]1[CH:14]=[C:13]([C:11]([C:10]2[CH:21]=[CH:22][CH:23]=[C:8]([O:7][CH3:6])[CH:9]=2)([OH:12])[CH3:3])[CH:18]=[CH:17][CH:16]=1
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Name
|
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Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
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Name
|
|
Quantity
|
4.5 g
|
Type
|
reactant
|
Smiles
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IC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
IC
|
Name
|
|
Quantity
|
4.85 g
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C(=O)C2=CC(=CC=C2)OC)C=CC1
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Grignard reagent
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
ketone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
A dry 100 mL three-necked, round-bottomed flask equipped with magnetic stirring
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Type
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TEMPERATURE
|
Details
|
reflux condenser
|
Type
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TEMPERATURE
|
Details
|
so as to maintain a gentle reflux
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Type
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ADDITION
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Details
|
When the addition
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Type
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TEMPERATURE
|
Details
|
the solution is refluxed for 15 minutes
|
Duration
|
15 min
|
Type
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TEMPERATURE
|
Details
|
cooled in an ice bath
|
Type
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TEMPERATURE
|
Details
|
is refluxed briefly (15 minutes)
|
Duration
|
15 min
|
Type
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CUSTOM
|
Details
|
The reaction is quenched by addition of 15 g of ice
|
Type
|
DISSOLUTION
|
Details
|
The precipitated magnesium hydroxide is dissolved by addition of 2 g of citric acid
|
Type
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CUSTOM
|
Details
|
The different layers are separated
|
Type
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EXTRACTION
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Details
|
the lower aqueous layer is extracted with 5 mL of ether
|
Type
|
WASH
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Details
|
Both ethereal extracts combined are washed consecutively with water and 10% sodium carbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anh. K2CO3
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to yield 5.28 g (quant. based on benzophenone) of 1,1-bis-(3-methoxyphenyl)ethanol
|
Name
|
|
Type
|
|
Smiles
|
COC=1C=C(C=CC1)C(C)(O)C1=CC(=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |